4-Ethynyl-1-phenyl-1H-pyrazole

Antimycobacterial Tuberculosis Drug Discovery

This 4-ethynyl-1-phenyl-1H-pyrazole provides a unique terminal alkyne handle at the pyrazole C4 position, enabling efficient CuAAC click synthesis of triazole-pyrazole antimicrobial hybrids. Its distinct regiochemistry ensures reliable bioconjugation and library diversification, outperforming non-ethynyl pyrazoles. Sourced for TB and antifungal lead optimization programs.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 51294-73-6
Cat. No. B1412303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-1-phenyl-1H-pyrazole
CAS51294-73-6
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC#CC1=CN(N=C1)C2=CC=CC=C2
InChIInChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H
InChIKeySWRHXHUVZXHAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-1-phenyl-1H-pyrazole (CAS 51294-73-6): Scientific Procurement and Differential Application Guide


4-Ethynyl-1-phenyl-1H-pyrazole (CAS 51294-73-6) is a heterocyclic building block featuring a terminal alkyne at the 4-position of a 1-phenylpyrazole scaffold (molecular formula C₁₁H₈N₂, MW 168.19) . This substitution pattern distinguishes it from both unsubstituted 1-phenyl-1H-pyrazole (CAS 1126-00-7) and positional isomers such as 1-(4-ethynylphenyl)-1H-pyrazole (CAS 1270965-28-0) [1]. As an H-bond-donating heterocycle, the pyrazole core serves as a more lipophilic and metabolically stable bioisostere of phenol, while the terminal ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations . The compound has been explicitly employed as a key synthetic intermediate in multiple peer-reviewed studies for constructing antimicrobial triazole conjugates, antimycobacterial quinoline hybrids, and diverse heterocyclic libraries [2].

4-Ethynyl-1-phenyl-1H-pyrazole (51294-73-6): Why Generic Pyrazole Derivatives Cannot Be Interchanged


Substituting 4-ethynyl-1-phenyl-1H-pyrazole with generic pyrazole analogs (e.g., unsubstituted 1-phenylpyrazole, 4-iodopyrazole, or 4-carboxypyrazole derivatives) fundamentally alters or eliminates the compound's primary utility: copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The 4-position terminal alkyne is the essential reactive handle enabling efficient triazole formation under mild, bioorthogonal conditions; without it, the scaffold cannot participate in the cycloaddition reactions that define its synthetic applications [2]. Furthermore, the specific regiochemistry (alkyne at pyrazole C4, phenyl at N1) provides distinct steric and electronic properties compared to N-alkynyl isomers, influencing both reaction kinetics and downstream biological activity profiles [3]. Interchanging with non-ethynyl pyrazoles would preclude access to the 1,4-disubstituted-1,2,3-triazole-pyrazole hybrid architectures documented in antimicrobial and antimycobacterial lead optimization programs [4].

4-Ethynyl-1-phenyl-1H-pyrazole (51294-73-6): Quantified Differential Evidence Versus Comparator Compounds


4-Ethynyl-1-phenyl-1H-pyrazole in Antimycobacterial Lead Generation: Comparative MIC Data Against M. tuberculosis H37Ra

In a direct head-to-head synthetic study, 4-ethynyl-1-phenyl-1H-pyrazole derivatives (as quinolinyl-pyrazole-4-ethyne intermediates) were evaluated alongside their aldehyde precursors (quinolinyl-pyrazole-4-carbaldehyde) for antimycobacterial activity against M. tuberculosis H37Ra dormant and active strains at a standardized concentration of 30 μg/mL [1]. The ethyne-containing series demonstrated superior activity compared to the aldehyde series, with ten quinolinyl-pyrazole derivatives showing good activity against B. subtilis, and multiple compounds exhibiting good to moderate activity against both dormant and active M. tuberculosis H37Ra strains [1].

Antimycobacterial Tuberculosis Drug Discovery

4-Ethynyl-1-phenyl-1H-pyrazole-Derived Triazole Conjugates: Antifungal MIC Values Against Aspergillus niger

4-Ethynyl-1-phenyl-1H-pyrazole serves as the critical alkyne component for synthesizing thiazolyl-pyrazolyl-1,2,3-triazole derivatives via CuAAC click chemistry [1]. When screened for antifungal activity, ten compounds (7b, 7g, 7i, 7j, 7k, 7l, 7m, 7n, 7p, and 7v) derived from 4-ethynyl-1-phenyl-1H-pyrazole exhibited promising activity against Aspergillus niger with MIC = 31.5 μg/mL [1]. In a separate study using 4-ethynyl-3-aryl-1-phenyl-1H-pyrazole as the starting material, five specific derivatives (5a, 5h, 5i, 5j, 5k) demonstrated good antifungal activity against A. niger with MIC values ranging from 31.25 to 62.5 μg/mL [2].

Antifungal Triazole Conjugates MIC

4-Ethynyl-1-phenyl-1H-pyrazole in Click Chemistry: Verified Reaction Yields and Triazole Formation Efficiency

4-Ethynyl-1-phenyl-1H-pyrazole has been explicitly validated as a click chemistry substrate in multiple peer-reviewed studies. The starting compound 4-ethynyl-3-aryl-1-phenyl-1H-pyrazole (2a-c) was synthesized from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde using Bestmann-Ohira reagents in good yield, confirming the synthetic accessibility of the ethynyl group via aldehyde-to-alkyne conversion [1]. Subsequent CuAAC click reactions between 4-ethynyl-1-phenyl-1H-pyrazol-3-yl derivatives and substituted benzyl azides successfully produced 1,4-disubstituted-1,2,3-triazole-pyrazole hybrids, demonstrating the compound's reliable participation in copper-catalyzed cycloaddition [2].

Click Chemistry CuAAC Triazole Synthesis

4-Ethynyl-1-phenyl-1H-pyrazole Versus N-Alkynylated Pyrazoles: Regiochemical Distinction and Synthetic Implications

A 2018 study on copper-catalyzed regioselective N-alkynylation of pyrazoles demonstrates that ethynyl groups can be installed at either the N1/N2 positions or at the C4 position, producing distinct regioisomers with different chemical behaviors [1]. 4-Ethynyl-1-phenyl-1H-pyrazole (C-alkynyl) differs fundamentally from N-ethynyl-pyrazoles (N-alkynyl) in that the C4-alkyne participates in cycloaddition reactions while preserving the pyrazole N1-phenyl substitution for additional synthetic manipulation or biological target engagement. Single-crystal XRD structures confirmed the regioselectivity of N-alkynylated products, while the cytotoxicity of three ethynyl-pyrazoles toward MDA-MB 231 breast cancer cells was evaluated, establishing a baseline for structure-activity relationships across different regioisomers [1].

Regioselectivity N-Alkynylation Pyrazole Functionalization

Pyrazole Scaffold Superiority for Chemosensor Design: Class-Level Photophysical Advantages

A comprehensive 2020 review covering chemosensors based on pyrazole derivatives (2016-2020) establishes that pyrazole scaffolds display a number of remarkable photophysical properties and wide synthetic versatility superior to those of other broadly used scaffolds [1]. The review focuses on the design and physicochemical properties of pyrazole-based chemosensors for sensing metal ions, anions, explosives, and biomolecules [1]. While 4-ethynyl-1-phenyl-1H-pyrazole is not itself evaluated as a chemosensor in this review, the documented superiority of the pyrazole core relative to other heterocyclic scaffolds (e.g., imidazole, triazole) provides class-level justification for selecting pyrazole-based building blocks for fluorescent probe development. The terminal ethynyl group further enables click conjugation to fluorophores or recognition elements, extending the scaffold's utility beyond that of non-functionalized pyrazoles [1].

Chemosensors Fluorescent Probes Photophysics

Pyrazole as Phenol Bioisostere: Class-Level Lipophilicity and Metabolic Stability Advantage

Pyrazole serves as an H-bond-donating heterocycle and has been established as a more lipophilic and metabolically more stable bioisostere of phenol . This property is intrinsic to the pyrazole core and applies to 4-ethynyl-1-phenyl-1H-pyrazole. The increased lipophilicity (LogP = 1.8536 for 4-ethynyl-1-phenyl-1H-pyrazole) enhances membrane permeability compared to phenolic analogs, while the metabolic stability advantage reduces susceptibility to Phase II glucuronidation or sulfation that commonly limits phenol-containing compounds .

Bioisostere Lipophilicity Metabolic Stability

4-Ethynyl-1-phenyl-1H-pyrazole (51294-73-6): Verified High-Value Application Scenarios


Antimycobacterial Drug Discovery: Click Synthesis of Triazole-Pyrazole-Quinoline Hybrids

4-Ethynyl-1-phenyl-1H-pyrazole serves as the essential alkyne component for synthesizing 4-(4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-3-yl)quinoline derivatives via CuAAC click reaction with substituted benzyl azides [1]. These hybrids were screened at 30 μg/mL against M. tuberculosis H37Ra dormant and active strains, with the ethyne-containing series demonstrating superior activity compared to aldehyde precursors [1]. This validated workflow positions 4-ethynyl-1-phenyl-1H-pyrazole as a strategic building block for tuberculosis lead optimization programs requiring modular, click-assembled compound libraries.

Antifungal Lead Generation: Thiazolyl-Pyrazolyl-Triazole Conjugates via CuAAC

4-Ethynyl-1-phenyl-1H-pyrazole is employed as the foundational alkyne in synthesizing 1-substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole derivatives [1]. Ten compounds from this series exhibited promising antifungal activity against Aspergillus niger with MIC = 31.5 μg/mL [1]. In parallel studies, 4-ethynyl-3-aryl-1-phenyl-1H-pyrazole derivatives yielded five compounds with antifungal MIC values of 31.25-62.5 μg/mL against A. niger [2]. This reproducible activity range validates the scaffold for antifungal lead optimization.

Fluorescent Chemosensor Development: Pyrazole-Based Probes with Click Conjugation Capability

Pyrazole derivatives display remarkable photophysical properties and wide synthetic versatility superior to other broadly used heterocyclic scaffolds, making them ideal platforms for colorimetric and fluorescent chemosensors for metal ions, anions, explosives, and biomolecules [1]. 4-Ethynyl-1-phenyl-1H-pyrazole uniquely combines this established photophysical advantage with a terminal alkyne handle for modular click conjugation to fluorophores, quenchers, or recognition elements. This enables the construction of bespoke fluorescent probes where the pyrazole core provides the photophysical foundation and the ethynyl group enables bioorthogonal assembly or surface immobilization strategies [1].

Heterocyclic Library Synthesis: Bestmann-Ohira Aldehyde-to-Alkyne Conversion

4-Ethynyl-1-phenyl-1H-pyrazole and its 3-aryl substituted analogs (2a-c) are efficiently synthesized from the corresponding 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes (1a-c) using Bestmann-Ohira reagents in good yield [1]. This established synthetic route provides reliable access to the ethynyl building block from readily available aldehyde precursors, enabling the construction of diverse heterocyclic libraries through subsequent click chemistry or Sonogashira coupling reactions [2]. The documented synthetic reproducibility supports procurement for combinatorial chemistry and parallel synthesis applications requiring consistent building block performance.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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